molecular formula C18H18N2O2 B12554991 3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one CAS No. 189362-04-7

3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one

Cat. No.: B12554991
CAS No.: 189362-04-7
M. Wt: 294.3 g/mol
InChI Key: FQFJHNUTWHNUHN-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an oxo-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides high atom economy, making it suitable for green or sustainable synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and oxo-phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives.

Scientific Research Applications

3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-phenylethyl)-1-phenylpiperazin-2-one is unique due to its specific combination of a piperazine ring with phenyl and oxo-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

189362-04-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenacyl-1-phenylpiperazin-2-one

InChI

InChI=1S/C18H18N2O2/c21-17(14-7-3-1-4-8-14)13-16-18(22)20(12-11-19-16)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2

InChI Key

FQFJHNUTWHNUHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(N1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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